molecular formula C14H10N4O2S B2711572 9-methyl-4-oxo-2-(pyrimidin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 324544-93-6

9-methyl-4-oxo-2-(pyrimidin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2711572
CAS No.: 324544-93-6
M. Wt: 298.32
InChI Key: GRRNTOBUPVRLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methyl-4-oxo-2-(pyrimidin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the pyrimidine and pyrido rings in its structure makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-4-oxo-2-(pyrimidin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of a pyrimidine derivative with a pyrido compound under controlled conditions. The reaction often requires the use of catalysts such as sodium ethoxide or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

9-methyl-4-oxo-2-(pyrimidin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrido[1,2-a]pyrimidine derivatives.

Scientific Research Applications

9-methyl-4-oxo-2-(pyrimidin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-methyl-4-oxo-2-(pyrimidin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-methyl-4-oxo-2-(pyrimidin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific structural features, which confer distinct biological activities

Properties

IUPAC Name

9-methyl-4-oxo-2-pyrimidin-2-ylsulfanylpyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S/c1-9-4-2-7-18-11(9)17-12(10(8-19)13(18)20)21-14-15-5-3-6-16-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRNTOBUPVRLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)SC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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